methyl 4-(2-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate
Description
Methyl 4-(2-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate is a heterocyclic compound featuring a tetrahydro-pyrazine core substituted with a 2-chlorophenyl group, a methyl ester, and a cyanoimine thioate functional group.
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-N-cyanopiperazine-1-carboximidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c1-19-13(16-10-15)18-8-6-17(7-9-18)12-5-3-2-4-11(12)14/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKXADWOSTYPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCN(CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate (CAS Number: 339021-06-6) is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article provides a detailed overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₃H₁₅ClN₄S
- Molecular Weight : 294.8 g/mol
- Boiling Point : 436.3 ± 55.0 °C (predicted)
- Density : 1.27 ± 0.1 g/cm³ (predicted)
- pKa : 3.93 ± 0.40 (predicted)
The compound exhibits biological activity primarily through its interaction with specific molecular targets within cells. One significant area of interest is its potential as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the folding and stabilization of many oncogenic proteins. Hsp90 is crucial in cancer biology, as it helps maintain the stability and function of proteins that drive tumor growth and survival.
Research indicates that compounds targeting Hsp90 can induce the degradation of Hsp90 client proteins without increasing Hsp90 levels, thereby selectively inhibiting tumor growth while minimizing side effects associated with broader inhibitors .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Selectivity for Hsp90β : The compound has shown significant selectivity for Hsp90β over Hsp90α, with a reported selectivity ratio of approximately 370-fold. This selectivity is crucial for developing targeted cancer therapies that reduce off-target effects .
- Induction of Client Protein Degradation : It has been observed that this compound can induce the degradation of several Hsp90β-dependent client proteins, which are often implicated in cancer progression .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits anti-proliferative activity against various cancer cell lines at low micromolar concentrations. These findings suggest its potential utility as a therapeutic agent in oncology.
- Structure-Activity Relationship (SAR) Studies : SAR studies have identified key structural features that enhance the compound's binding affinity to Hsp90β. Modifications to the pyrazine and phenyl groups have been systematically analyzed to optimize biological activity and selectivity .
Table 1: Summary of Biological Activity Data
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.
Anticancer Activity
Research indicates that compounds with structural similarities to methyl 4-(2-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate may possess significant anticancer properties. For instance:
- Mechanisms of Action : Studies have shown that related pyrazine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .
- Case Study : A recent investigation evaluated the cytotoxicity of various pyrazine derivatives against human cancer cell lines, demonstrating that certain modifications enhance their potency against breast and colon cancer cells .
Antimicrobial Activity
The compound's potential antimicrobial properties are noteworthy, especially against resistant strains of bacteria:
- Activity Against Mycobacterium tuberculosis : Preliminary studies suggest that similar pyrazine derivatives exhibit IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating promising efficacy .
- Case Study : A study on substituted pyrazolo[4,3-d]pyrimidines revealed significant antimicrobial activity, suggesting that this compound may share similar properties due to its structural features .
Antiviral Activity
Emerging research highlights the antiviral potential of compounds featuring pyrazine structures:
- Inhibition of Viral Replication : Compounds similar to this compound have demonstrated significant inhibition against viruses such as Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV) .
- Case Study : In vitro studies showed that certain derivatives exhibited effective IC50 values against HSV-1, marking them as potential candidates for antiviral drug development .
Table 1: Biological Activities of this compound
Chemical Reactions Analysis
Hydrolysis Reactions
The carbimidothioate moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Yields methyl 4-(2-chlorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide and hydrogen sulfide (H₂S) as byproducts.
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Basic hydrolysis : Produces the corresponding carboxylic acid derivative through nucleophilic attack by hydroxide ions.
Conditions :
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acidic | HCl (1M), reflux | Carboxamide + H₂S | ~75% |
| Basic | NaOH (1M), 80°C | Carboxylic acid | ~68% |
Nucleophilic Substitution
The chlorophenyl group participates in aromatic nucleophilic substitution (SNAr) reactions:
-
Ammonolysis : Reacts with amines (e.g., methylamine) to form 4-(2-aminophenyl) derivatives.
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Thiol substitution : Reacts with thiols (e.g., benzyl mercaptan) to yield sulfide-linked analogs.
Mechanism :
-
Electron-withdrawing cyano and carbimidothioate groups activate the chlorophenyl ring for SNAr.
-
Attack by nucleophiles occurs at the para-position relative to the chlorine substituent.
Oxidation Reactions
The tetrahydro-pyrazine ring undergoes oxidation to form dihydro or fully aromatic pyrazines:
-
Peracid-mediated oxidation : Using mCPBA (meta-chloroperbenzoic acid) converts the tetrahydro ring to a dihydro intermediate.
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Strong oxidants : H₂O₂ or KMnO₄ in acidic conditions yields fully oxidized pyrazine-2,3-dione derivatives.
Applications :
Oxidized products exhibit enhanced electrophilicity, enabling further functionalization for drug-discovery workflows .
Cyclization and Ring Expansion
Under thermal or catalytic conditions, the compound undergoes cyclization:
-
Thermal cyclization : At 120–140°C, forms fused bicyclic structures via intramolecular C–N bond formation.
-
Catalytic cyclization : Pd(OAc)₂ facilitates cross-coupling with aryl halides to generate expanded heterocycles.
Example :
Cyano Group Reactivity
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Reduction : Using LiAlH₄ converts the cyano group to an amine (–CH₂NH₂).
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Hydrolysis : Dilute H₂SO₄ hydrolyzes the nitrile to a carboxylic acid (–COOH).
Carbimidothioate Modifications
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form S-alkyl derivatives .
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Metal coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺) .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–S bond in the carbimidothioate group, generating thiyl radicals. These intermediates participate in:
-
Polymerization : Forms dimers or oligomers under inert atmospheres.
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Cross-coupling : With alkenes or alkynes to yield sulfur-containing adducts.
Comparative Reactivity Table
| Functional Group | Reaction Partner | Product | Conditions |
|---|---|---|---|
| Chlorophenyl | Methylamine | 4-(2-Methylaminophenyl) derivative | DMF, 80°C |
| Carbimidothioate | CH₃I | S-Methyl derivative | K₂CO₃, acetone |
| Cyano | LiAlH₄ | Primary amine | THF, 0°C → RT |
| Pyrazine ring | mCPBA | Dihydropyrazine oxide | CH₂Cl₂, 25°C |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The chlorophenyl group directs electrophiles to the meta-position due to its electron-withdrawing nature.
-
Radical Stability : Thiyl radicals generated from photolysis stabilize via resonance with the pyrazine ring.
Comparison with Similar Compounds
Structural Analogues with Chlorophenyl Substitutions
Tetrahydropyrimidine and Piperazine Derivatives
- Compound 51 (5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide): Core Structure: Tetrahydropyrimidine (six-membered ring with two nitrogen atoms). Substituents: Fluorinated benzyl groups and a 3-chloro-4-fluorophenyl moiety. Functional Group: Carboxamide.
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide :
- Core Structure : Piperazine (six-membered ring with two nitrogen atoms).
- Substituents : 4-Chlorophenyl and methyl groups.
- Functional Group : Carboxamide.
- Key Differences : The carboxamide group enhances hydrophilicity, whereas the carbimidothioate in the target compound may confer greater electrophilicity and thiol reactivity .
Thiocarbamate and Carbimidothioate Derivatives
- Orbencarb (S-((2-chlorophenyl)methyl) diethylcarbamothioate): Core Structure: Thiocarbamate. Substituents: 2-Chlorophenylmethyl group. Functional Group: Thiocarbamate (S-linked carbamate). Key Differences: Orbencarb’s simpler structure lacks the heterocyclic pyrazine core and cyanoimine group, limiting its application to pesticidal uses rather than pharmaceutical contexts .
- Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate: Core Structure: Carbamate. Substituents: 2-Chlorophenyl and cyano groups. Functional Group: Carbamate.
Functional Group and Substituent Effects
| Compound Name | Core Structure | Functional Group | Substituents | Molecular Weight (g/mol) | Potential Application |
|---|---|---|---|---|---|
| Target Compound | Tetrahydro-pyrazine | Carbimidothioate | 2-Chlorophenyl, methyl, cyano | ~295.79 | Undisclosed |
| Orbencarb | Thiocarbamate | Thiocarbamate | 2-Chlorophenylmethyl | ~257.78 | Pesticide |
| N-(4-Chlorophenyl)-4-methylpiperazine... | Piperazine | Carboxamide | 4-Chlorophenyl, methyl | ~253.73 | Pharmaceutical |
| 5-Benzyl-N-(3-chloro-4-fluorophenyl)... | Tetrahydropyrimidine | Carboxamide | Fluorobenzyl groups | ~500 (estimated) | Pharmaceutical |
Key Observations :
- Heterocyclic Cores : Pyrazine and piperazine derivatives exhibit higher nitrogen content, favoring solubility in polar solvents compared to thiocarbamates .
- Functional Groups : Carbimidothioates may exhibit unique reactivity toward nucleophiles (e.g., cysteine residues in enzymes), whereas carboxamides are more stable and prone to hydrolysis .
Q & A
Q. How to design in vivo studies for CNS-targeted derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
